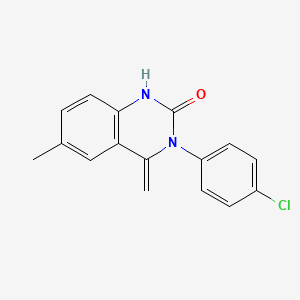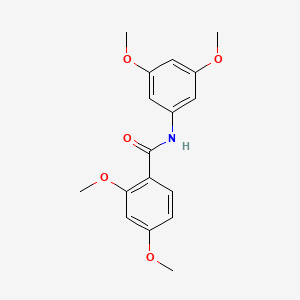![molecular formula C13H8IN3O B5789927 4-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5789927.png)
4-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively investigated. In
Wirkmechanismus
The mechanism of action of 4-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors. It has been found to inhibit the activity of bacterial and fungal enzymes, as well as the activity of certain neurotransmitter receptors. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and physiological effects:
4-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of bacterial and fungal cells, as well as cancer cells. It has also been found to modulate the activity of certain neurotransmitters, and has been investigated for its potential use in treating neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments is its broad-spectrum antimicrobial activity. It has been found to be effective against a variety of bacterial and fungal strains, making it a useful tool for investigating the mechanisms of bacterial and fungal infections. However, one limitation of using this compound in lab experiments is its potential toxicity. It has been found to have cytotoxic effects on certain cell types, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine. One direction is to investigate its potential use as an antibacterial and antifungal agent in clinical settings. Another direction is to investigate its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of 4-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine involves the reaction of 3-iodobenzoic acid with hydrazine hydrate to form 3-iodobenzohydrazide. This compound is then reacted with 2-chloro-5-nitropyridine to form the final product. The synthesis method has been optimized to produce high yields of the compound with good purity.
Wissenschaftliche Forschungsanwendungen
4-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine has been studied for its potential applications in a variety of scientific research fields. It has been found to have antimicrobial properties, and has been investigated for its potential use as an antibacterial and antifungal agent. It has also been studied for its potential use in cancer research, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, it has been investigated for its potential use in neuroscience research, as it has been found to modulate the activity of certain neurotransmitters.
Eigenschaften
IUPAC Name |
5-(3-iodophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8IN3O/c14-11-3-1-2-10(8-11)13-16-12(17-18-13)9-4-6-15-7-5-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTLZVFWDMIJSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C2=NC(=NO2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(difluoromethoxy)phenyl]-2-furamide](/img/structure/B5789845.png)
![N-(tert-butyl)-2-[(4-ethoxybenzoyl)amino]benzamide](/img/structure/B5789855.png)
![methyl 4-(aminocarbonyl)-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5789863.png)
![3-(4-methoxyphenyl)-4,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5789866.png)

![methyl 2-(benzoylamino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5789887.png)
![methyl 2-{[N-(4-chlorobenzyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5789890.png)
![1-{[(4-chlorobenzoyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5789893.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B5789896.png)



![N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3,4-dimethylbenzamide](/img/structure/B5789917.png)
